molecular formula C8H12ClNO B13828201 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride

4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride

Cat. No.: B13828201
M. Wt: 177.66 g/mol
InChI Key: RNISDHSYKZAWOK-FOMJDCLLSA-N
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Description

4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride is a deuterated derivative of tyramine hydrochloride, where four hydrogen atoms on the phenol ring (positions 2, 3, 5, and 6) are replaced with deuterium (²H). The parent compound, tyramine hydrochloride (CAS 60-19-5), is a biogenic amine with the molecular formula C₈H₁₁NO·HCl and a molecular weight of 173.65 g/mol . The deuteration increases the molecular weight to approximately 177.65 g/mol (calculated by replacing four H atoms with deuterium). This compound is primarily utilized in isotopic labeling studies, such as NMR spectroscopy or mass spectrometry, to trace metabolic pathways or enhance signal resolution in structural analyses . Its structural backbone consists of a phenol ring linked to an ethylamine group, making it a phenethylamine derivative.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

177.66 g/mol

IUPAC Name

4-(2-aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i1D,2D,3D,4D;

InChI Key

RNISDHSYKZAWOK-FOMJDCLLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCN)[2H])[2H])O)[2H].Cl

Canonical SMILES

C1=CC(=CC=C1CCN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride typically involves the deuteration of tyramine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the aminoethyl group can produce primary amines.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride" is not available. However, information regarding its chemical structure, potential applications of similar compounds, and related compounds can be gathered.

Chemical Information

  • Chemical Structure: this compound has a specific chemical structure, as illustrated in provided images .
  • CAS Number: The CAS number for this compound is 105706-79-4 .
  • Formula: The chemical formula is C8H12ClNO .

Potential Applications and Related Research
While specific applications for "this compound" are not detailed in the search results, the following information about related compounds and potential applications can be considered:

  • 2-Phenethylamines: "this compound" is a derivative of 2-phenethylamine. 2-Phenethylamines have a wide range of applications in medicinal chemistry . They are found in ligands for adenosine receptors and 5-HT receptors, covering conditions such as migraine, depression, anxiety, and schizophrenia .
  • Imidazolines: The search results mention Imidazolines and their use as corrosion inhibitors, dispersants, dewatering agents, and emulsifiers in various industries, including oil fields, metalworking, textiles, and paper .
  • Synephrine: Synephrine, a phytochemical found in bitter orange, is used as a dietary supplement for weight loss .

Synthesis of related compounds

  • Various methods exist for synthesizing related compounds, such as cationic imidazoline surfactants . These methods involve reacting fatty acids with diethylenetriamine under reduced pressure .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterated analog of tyramine, it can act as a substrate for enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO). The presence of deuterium atoms can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effects and the role of hydrogen atoms in these processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound shares structural similarities with other phenethylamine derivatives but differs in substituents, isotopic labeling, or functional groups. Key analogs include:

Tyramine Hydrochloride (4-(2-Aminoethyl)phenol hydrochloride) Molecular Formula: C₈H₁₁NO·HCl Molecular Weight: 173.65 g/mol Key Features: Single phenolic hydroxyl group, non-deuterated. Applications: Adrenergic agonist, neurotransmitter research, and biochemical assays .

Dopamine Hydrochloride (4-(2-Aminoethyl)benzene-1,2-diol hydrochloride) Molecular Formula: C₈H₁₁NO₂·HCl Molecular Weight: 189.64 g/mol Key Features: Catechol structure (two hydroxyl groups), non-deuterated. Applications: Neurotransmitter studies, reference standard in pharmacopeial testing .

[4-(2-Aminoethyl)phenyl] Acetate Hydrochloride Molecular Formula: C₁₀H₁₄ClNO₂ Molecular Weight: 223.68 g/mol Key Features: Acetylated phenolic oxygen, increased lipophilicity. Applications: Prodrug formulations, metabolic intermediate studies .

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide Hydrochloride Molecular Formula: C₂₁H₂₉ClN₆O₄ Molecular Weight: 464.95 g/mol Key Features: Complex purine-linked structure, extended alkyl chains. Applications: Targeted therapeutic research (e.g., adenosine receptor modulation) .

Physicochemical Properties

Property 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride Tyramine Hydrochloride Dopamine Hydrochloride [4-(2-Aminoethyl)phenyl] Acetate Hydrochloride
Solubility in Water Likely similar to tyramine (1.05 g/100 mL at 15°C) 1.05 g/100 mL High (freely soluble) Reduced due to acetyl group
Polarity Moderate (phenol + amine) Moderate High (catechol) Low (ester group)
Metabolic Stability Enhanced (deuterium slows CYP450-mediated oxidation) Standard Standard Altered (ester hydrolysis required)

Data Tables

Table 1: Molecular and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;HCl C₈D₄H₇NO·HCl ~177.65 Phenol (deuterated), ethylamine
Tyramine Hydrochloride C₈H₁₁NO·HCl 173.65 Phenol, ethylamine
Dopamine Hydrochloride C₈H₁₁NO₂·HCl 189.64 Catechol, ethylamine
[4-(2-Aminoethyl)phenyl] Acetate Hydrochloride C₁₀H₁₄ClNO₂ 223.68 Acetate ester, ethylamine

Biological Activity

4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride, with the CAS number 105706-79-4, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

  • Chemical Formula : C8H12ClNO
  • Molecular Weight : 175.64 g/mol
  • Structure : The compound features a phenolic structure with an aminoethyl side chain and deuterium substitution, which may influence its biological interactions.

Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the amino group and the phenolic hydroxyl group. These functional groups are known to participate in various biochemical pathways.

  • Antioxidant Activity : Phenolic compounds are recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells.
  • Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.
  • Antimicrobial Properties : The hydroxyl group in phenolic compounds often contributes to antimicrobial activity against various pathogens.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of phenolic compounds similar to this compound reported significant reductions in neuronal apoptosis in vitro. The compound was tested on cultured neurons exposed to oxidative stress conditions, showing a protective effect that was attributed to its antioxidant properties.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, derivatives of phenolic compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds in developing new antimicrobial agents.

Research Findings Summary

Study FocusFindingsReference
NeuroprotectionReduced neuronal apoptosis under oxidative stress conditions
Antimicrobial ActivitySignificant inhibition of bacterial growth in vitro
Antioxidant ActivityScavenging of free radicals observed in biochemical assays

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